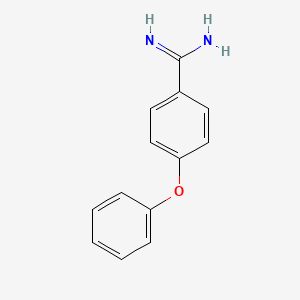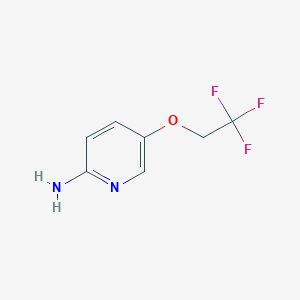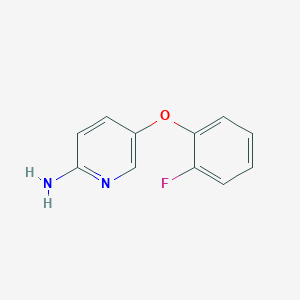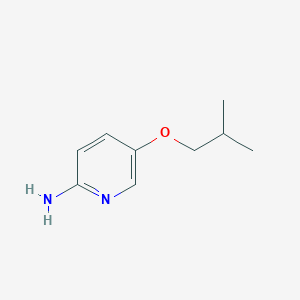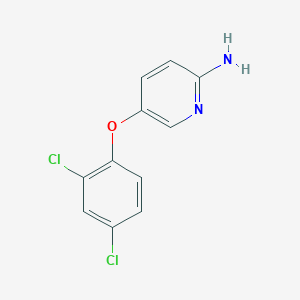
5-(2,4-Dichlorophenoxy)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenoxy)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2,4-dichlorophenoxy group at the 5-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-aminopyridine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Coupling Reaction: The 2,4-dichlorophenol is first activated using a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the corresponding carbonyl chloride derivative. This derivative is then reacted with 2-aminopyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 5-(2,4-Dichlorophenoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine-N-oxide derivatives.
Reduction Products: Reduction typically results in the formation of secondary amines.
Substitution Products: Substitution reactions can yield various substituted pyridines.
科学研究应用
5-(2,4-Dichlorophenoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-(2,4-Dichlorophenoxy)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
5-(2,4-Dichlorophenoxy)pyridin-2-amine is similar to other compounds that contain pyridine rings and halogenated phenyl groups. Some of these similar compounds include:
2,4-Dichlorophenol
2-Aminopyridine
Triclosan
2,4-DB (2,4-Dichlorophenoxybutyric acid)
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various applications where other compounds may not be as effective.
属性
IUPAC Name |
5-(2,4-dichlorophenoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGLDMWQGVTZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
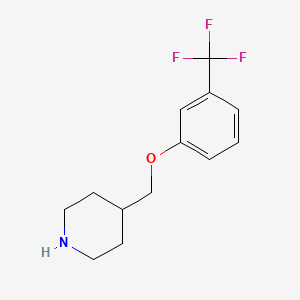
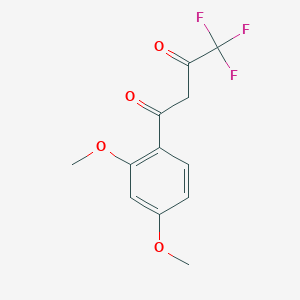

![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)
![{1-[(3-Bromophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B7808114.png)
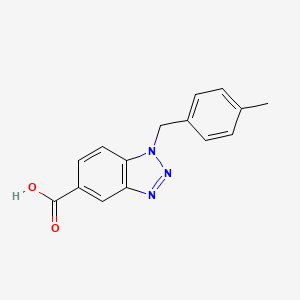

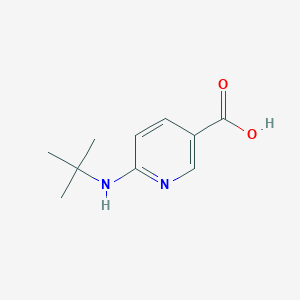
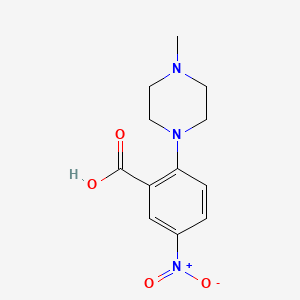
![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)
